![molecular formula C20H32N2O3 B3903067 1-(2,3-dimethoxybenzyl)-4-(2-methoxycyclohexyl)piperazine](/img/structure/B3903067.png)
1-(2,3-dimethoxybenzyl)-4-(2-methoxycyclohexyl)piperazine
Overview
Description
1-(2,3-dimethoxybenzyl)-4-(2-methoxycyclohexyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since gained popularity due to its psychoactive properties. TFMPP is often used as a recreational drug, but it also has potential applications in scientific research.
Mechanism of Action
TFMPP acts as an agonist at the 5-HT1A and 5-HT2A receptors, leading to an increase in the release of serotonin in the brain. This results in a variety of physiological and psychological effects, including changes in mood, perception, and behavior.
Biochemical and Physiological Effects
TFMPP has been found to produce a range of biochemical and physiological effects in animal models and human subjects. These include changes in heart rate, blood pressure, body temperature, and respiration. It also affects the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
Advantages and Limitations for Lab Experiments
One advantage of using TFMPP in scientific research is its ability to selectively target serotonin receptors, which allows for the investigation of specific physiological and pathological processes. However, there are also limitations to its use, including the potential for toxicity and the need for careful dosing to avoid confounding effects.
Future Directions
There are several potential future directions for research involving TFMPP. One area of interest is the investigation of its effects on the immune system, as serotonin has been shown to play a role in immune function. Another area of interest is the development of new compounds based on TFMPP that have improved selectivity and reduced toxicity. Finally, further research is needed to fully understand the long-term effects of TFMPP on the central nervous system and other physiological systems.
Scientific Research Applications
TFMPP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This makes it a useful tool for investigating the role of serotonin in various physiological and pathological processes.
properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(2-methoxycyclohexyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-23-18-9-5-4-8-17(18)22-13-11-21(12-14-22)15-16-7-6-10-19(24-2)20(16)25-3/h6-7,10,17-18H,4-5,8-9,11-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGPSUOLCICWGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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